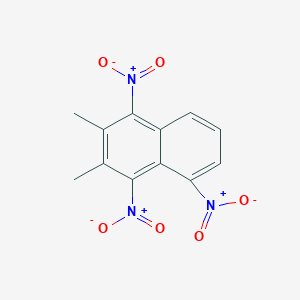
2,3-Dimethyl-1,4,5-trinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4,5-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3) at the 2nd and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the highly reactive nature of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2,3-dimethyl-1,4,5-triaminonaphthalene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4,5-trinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies on its biological activity and potential use as a biochemical probe.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 2,3-Dimethyl-1,4,5-trinitrobenzene
- 2,3-Dimethyl-1,4,5-trinitrotoluene
Uniqueness
2,3-Dimethyl-1,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and physical properties
Propiedades
Número CAS |
50558-69-5 |
|---|---|
Fórmula molecular |
C12H9N3O6 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4,5-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-7(2)12(15(20)21)10-8(11(6)14(18)19)4-3-5-9(10)13(16)17/h3-5H,1-2H3 |
Clave InChI |
ASMZXKTXGKNPQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1[N+](=O)[O-])C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)

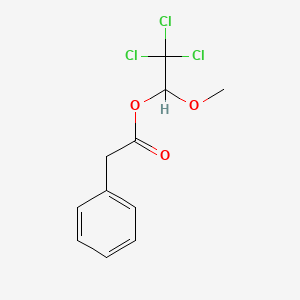

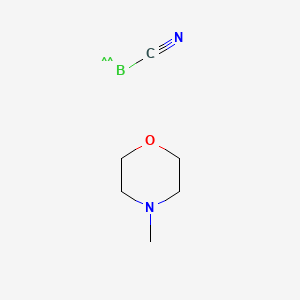
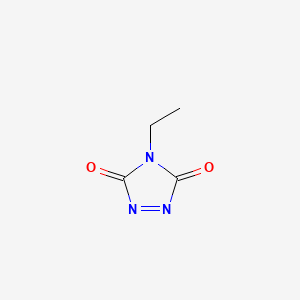
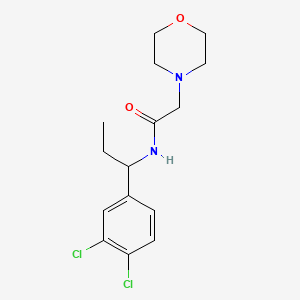

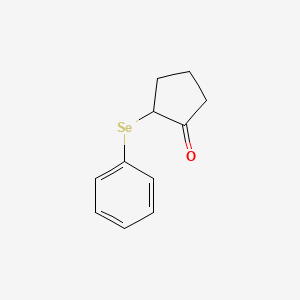

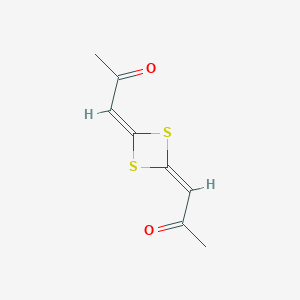
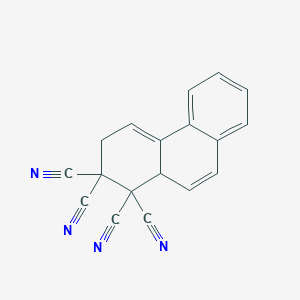
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
